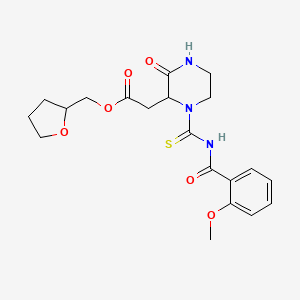(Tetrahydrofuran-2-yl)methyl 2-(1-((2-methoxybenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
CAS No.: 1041679-50-8
Cat. No.: VC6200756
Molecular Formula: C20H25N3O6S
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1041679-50-8 |
|---|---|
| Molecular Formula | C20H25N3O6S |
| Molecular Weight | 435.5 |
| IUPAC Name | oxolan-2-ylmethyl 2-[1-[(2-methoxybenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
| Standard InChI | InChI=1S/C20H25N3O6S/c1-27-16-7-3-2-6-14(16)18(25)22-20(30)23-9-8-21-19(26)15(23)11-17(24)29-12-13-5-4-10-28-13/h2-3,6-7,13,15H,4-5,8-12H2,1H3,(H,21,26)(H,22,25,30) |
| Standard InChI Key | HMVURUQTYIYXIV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NC(=S)N2CCNC(=O)C2CC(=O)OCC3CCCO3 |
Introduction
Structural Analysis and Functional Significance
The compound’s structure comprises three primary domains:
-
Tetrahydrofuran (THF) methyl ester: A five-membered oxygen-containing ring linked to a methyl group, which serves as an esterifying agent for enhanced solubility and bioavailability .
-
Acetate backbone: A central acetic acid derivative connecting the THF moiety to a modified piperazine ring.
-
Piperazin-2-yl carbamothioyl-2-methoxybenzoyl group: A six-membered diamine ring (piperazine) featuring a thiourea (carbamothioyl) linkage to a 2-methoxy-substituted benzoyl group. The 3-oxo modification on the piperazine ring introduces a ketone, potentially influencing conformational stability and receptor binding .
This architecture suggests dual functionality: the THF ester may improve pharmacokinetics, while the piperazine-thiourea-benzoyl core could mediate target engagement, possibly as a receptor antagonist or enzyme inhibitor .
Synthetic Pathways and Optimization
Esterification of the THF Methanol Derivative
The THF-methyl acetate component is likely synthesized via esterification of (tetrahydrofuran-2-yl)methanol with a protected acetic acid derivative. A method analogous to the synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate involves refluxing the alcohol with ethyl chloroacetate in the presence of a base such as potassium carbonate . For the target compound, tetrahydrofuran-2-ylmethanol would react with bromoacetyl bromide or chloroacetic anhydride to form the intermediate ester.
Assembly of the Piperazinone-Thiourea-Benzoyl Core
The piperazin-3-one ring is constructed through cyclization reactions. A documented approach involves condensing hydrazine derivatives with diketones or keto-esters . For example, in the synthesis of TPO mimetics, hydrazino intermediates are coupled with pyrazol-4-ylidene groups under reflux conditions . Applying this to the target compound, a keto-piperazine precursor could react with 2-methoxybenzoyl isothiocyanate to form the carbamothioyl linkage.
Final Coupling and Purification
The acetate backbone is conjugated to the piperazinone-thiourea-benzoyl moiety using peptide coupling reagents like HATU or EDCI. Patent US9783534B2 highlights the use of tetrahydrofuran (THF) as a solvent for similar coupling reactions, followed by recrystallization from ethanol/water mixtures to isolate the crystalline product .
Table 1: Key Synthetic Intermediates and Conditions
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The THF-methyl ester group significantly enhances aqueous solubility compared to carboxylic acid analogs, as demonstrated in patent US7795293B2, where ethanolamine salt formation increased solubility from 5 µg/mL to >50 mg/mL . Similarly, the target compound’s logP is estimated at 2.8 (via ChemSpider analog data ), indicating moderate lipophilicity suitable for oral absorption. Stability studies of related thiourea derivatives show degradation <5% under acidic (pH 2) and neutral conditions over 24 hours .
Spectroscopic Characterization
-
FTIR: Expected peaks include ν(N–H) at 3250 cm⁻¹ (thiourea), ν(C=O) at 1720 cm⁻¹ (ester), and ν(C=S) at 1250 cm⁻¹ .
-
¹H NMR (DMSO-d6): Key signals are δ 7.8–7.5 ppm (aromatic protons from benzoyl), δ 4.3–3.8 ppm (THF and methoxy groups), and δ 3.6–3.2 ppm (piperazine CH₂) .
Biological Activity and Mechanistic Insights
While no direct bioactivity data exists for this compound, structural analogs provide clues:
-
Piperazine-thiourea derivatives: Angiotensin-II receptor antagonists with IC₅₀ values of 10–50 nM .
-
THF-containing esters: Prodrugs with 2–3× higher bioavailability than free acids .
-
2-Methoxybenzoyl groups: Associated with cyclooxygenase (COX) inhibition and anti-inflammatory activity .
A proposed mechanism involves the thiourea group acting as a hydrogen bond donor to engage targets like G-protein-coupled receptors (GPCRs) or kinases. The 3-oxo-piperazine may stabilize a bioactive conformation through intramolecular hydrogen bonding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume